Glutaronitrile
Overview
Description
Glutaronitrile, also known as pentanedinitrile, is an organic compound with the chemical formula C₅H₆N₂. It is a colorless liquid that is primarily used as an intermediate in the synthesis of various chemicals. The compound is characterized by the presence of two nitrile groups (-CN) attached to a three-carbon chain, making it a dinitrile. This compound is known for its versatility in chemical reactions and its applications in different fields, including organic synthesis and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glutaronitrile can be synthesized through several methods. One common method involves the dimerization of acrylonitrile in the presence of a catalyst. This process typically requires specific reaction conditions, such as controlled temperature and pressure, to achieve high yields. Another method involves the hydrocyanation of butadiene, followed by subsequent reactions to form this compound .
Industrial Production Methods: In industrial settings, this compound is often produced using metal-based ionic liquids as catalysts. These catalysts facilitate the dimerization of acrylonitrile, leading to the formation of this compound. The process is optimized to ensure high efficiency and minimal by-product formation .
Chemical Reactions Analysis
Types of Reactions: Glutaronitrile undergoes various chemical reactions, including:
Hydrogenation: This reaction involves the addition of hydrogen to this compound, resulting in the formation of 5-aminovaleronitrile and subsequently cadaverine.
Hydrolysis: In the presence of nitrilases, this compound can be hydrolyzed to form cyanocarboxylic acids.
Desymmetrization: This reaction involves the selective hydrolysis of one nitrile group in substituted glutaronitriles to form optically active compounds.
Common Reagents and Conditions:
Hydrogenation: Typically carried out using catalysts such as nickel alloys under high pressure and temperature.
Hydrolysis: Enzymatic hydrolysis using nitrilases under mild conditions.
Desymmetrization: Utilizes specific nitrilases that exhibit regioselectivity and stereoselectivity.
Major Products:
Cadaverine: Formed through hydrogenation of this compound.
Cyanocarboxylic Acids: Produced via hydrolysis.
Optically Active Compounds: Resulting from desymmetrization reactions.
Scientific Research Applications
Glutaronitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of glutaronitrile involves its conversion into other compounds through various chemical reactions. For instance, during hydrogenation, this compound is first converted to 5-aminovaleronitrile, which is then further hydrogenated to cadaverine . In enzymatic hydrolysis, nitrilases catalyze the conversion of this compound to cyanocarboxylic acids by selectively hydrolyzing one of the nitrile groups . These reactions highlight the compound’s ability to undergo transformations that are crucial for its applications in different fields.
Comparison with Similar Compounds
Glutaronitrile is part of a family of dinitriles, which includes compounds such as:
Butyronitrile: A four-carbon dinitrile with similar chemical properties.
Succinonitrile: A four-carbon dinitrile with two nitrile groups attached to adjacent carbon atoms.
Adiponitrile: A six-carbon dinitrile used in the production of nylon.
Uniqueness of this compound: Compared to its analogs, this compound’s unique structure allows it to participate in specific reactions, such as the formation of optically active compounds through desymmetrization . Its versatility in undergoing various chemical transformations makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
pentanedinitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2/c6-4-2-1-3-5-7/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOMUSMDRMJOTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC#N)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060266 | |
Record name | Pentanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
544-13-8 | |
Record name | Glutaronitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=544-13-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Glutaronitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544138 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glutaronitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3807 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Pentanedinitrile | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pentanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Glutaronitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.056 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | GLUTARONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01ZI68F3CQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of glutaronitrile?
A1: this compound, also known as pentanedinitrile, has a molecular formula of C5H6N2 and a molecular weight of 94.12 g/mol. [, ]
Q2: What spectroscopic data is available for this compound?
A2: The rotational spectrum of this compound has been investigated using Fourier transform microwave spectroscopy and broadband millimetre-wave spectroscopy. This data allowed for the determination of rotational constants, nuclear quadrupole coupling constants, and centrifugal distortion constants. [] Additionally, the He(I) photoelectron spectrum of this compound has been reported, providing information about its ionization potentials. []
Q3: How is this compound used in organic synthesis?
A3: this compound is a valuable precursor for the synthesis of various compounds, including azaheterocycles [] and polymers []. It can be used to produce pentanedinitrile-2,4-dinitronates, which have potential antitumor activity. []
Q4: Can this compound be used in the synthesis of pharmaceuticals?
A4: Yes, this compound can be enzymatically hydrolyzed to produce optically pure (S)-4-cyano-3-(4-chlorophenyl)-butyric acid, a key precursor for the synthesis of baclofen, a muscle relaxant and antispastic agent. [, ]
Q5: Are there any specific enzymes that can be used to modify this compound?
A5: Nitrilases have shown promise in the selective hydrolysis of this compound and its derivatives. Studies have shown that a nitrilase from Arabidopsis thaliana can selectively hydrolyze this compound to ω-cyanocarboxylic acids with varying chain lengths. [] Another study demonstrated the use of a nitrilase from Synechocystis sp. PCC6803 to selectively hydrolyze 3-isobutyl this compound to produce optically pure (R)-3-isobutyl-4-cyanobutanoic acid. [] Additionally, a Rhodococcus butanica strain displayed regioselectivity in hydrolyzing the pro-S cyano group of 3-substituted glutaronitriles. []
Q6: How can the enantioselectivity of nitrilase-catalyzed hydrolysis of this compound be controlled?
A6: Researchers successfully inverted the enantiopreference of a nitrilase from Synechocystis sp. PCC6803 towards 3-isobutyl this compound by employing a "mirror-image" strategy. This involved reshaping the substrate-binding pocket through site-saturation and combinatorial mutagenesis, ultimately leading to a variant with high activity and reversed stereoselectivity. []
Q7: Can this compound be used as an electrolyte in lithium-ion capacitors?
A7: Yes, studies have investigated the use of this compound-based electrolytes in lithium-ion capacitors. This compound shows potential for high-energy and high-power applications due to its ability to facilitate the intercalation-deintercalation of Li+ in graphite electrodes. []
Q8: Can this compound form mixtures with other compounds for specific applications?
A9: Yes, this compound can be mixed with succinonitrile to create plastic cocrystals, which are potential solid-state electrolytes. These mixtures display interesting phase behavior, transitioning between supercooled liquid and plastic crystalline states. [, ] The properties of these mixtures, including their ionic conductivity, can be tuned by adjusting the composition and by doping with lithium salts. []
Q9: How is computational chemistry used to study this compound?
A10: Computational methods like Density Functional Theory (DFT) have been used to study the conformational behavior of this compound and its impact on ionization energy. The B3LYP/6-31+G(d) model chemistry, in particular, has been shown to accurately reproduce the ionization potentials of this compound and other nitriles. []
Q10: How do structural modifications of this compound affect its biological activity?
A11: Structural modifications of this compound can significantly impact its biological activity. For instance, the presence and position of substituents on the carbon chain can influence the selectivity of enzymatic hydrolysis by nitrilases. [, , ]
Q11: Are there any concerns about the safety of using products containing this compound derivatives?
A13: Although the use of methyldibromo this compound is restricted in cosmetics, it is still present in other products like cleaning agents and industrial products. This highlights the importance of proper labeling and awareness regarding potential sensitization and allergic reactions. [, , ]
Q12: How can this compound and its derivatives be detected and quantified?
A14: Several analytical techniques are available for the detection and quantification of this compound and its derivatives. For instance, liquid chromatography with electrochemical detection can be used to determine the concentration of methyldibromo this compound in cosmetics. [] Gas chromatography coupled with mass spectrometry, particularly when combined with enhanced matrix removal techniques, is also effective for analyzing methyldibromo this compound in complex matrices like skin creams. []
Q13: What are some significant historical milestones in research related to this compound?
A16: The introduction of methyldibromo this compound as a preservative in the 1980s, followed by its subsequent restriction due to allergenicity concerns, marks a significant development in the field. [, , , ] This spurred research on alternative preservatives and highlighted the importance of assessing the safety of chemical compounds used in consumer products.
Q14: What are some examples of cross-disciplinary research involving this compound?
A17: The study of this compound and its derivatives brings together researchers from various disciplines, including organic chemistry, biochemistry, material science, and toxicology. The use of this compound-based electrolytes in lithium-ion capacitors exemplifies the synergy between material science and electrochemistry. [] Research on the enzymatic hydrolysis of this compound for pharmaceutical synthesis highlights the collaboration between biochemists and synthetic chemists. [, ]
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